![molecular formula C16H12FO4- B14348912 2-{[1-(4-Fluorophenyl)ethoxy]carbonyl}benzoate CAS No. 92455-22-6](/img/structure/B14348912.png)
2-{[1-(4-Fluorophenyl)ethoxy]carbonyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[1-(4-Fluorophenyl)ethoxy]carbonyl}benzoate is an organic compound that features a benzoate ester linked to a 4-fluorophenyl group via an ethoxycarbonyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Fluorophenyl)ethoxy]carbonyl}benzoate typically involves the esterification of benzoic acid derivatives with 4-fluorophenyl ethanol in the presence of a suitable catalyst. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[1-(4-Fluorophenyl)ethoxy]carbonyl}benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-{[1-(4-Fluorophenyl)ethoxy]carbonyl}benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{[1-(4-Fluorophenyl)ethoxy]carbonyl}benzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[1-(4-Chlorophenyl)ethoxy]carbonyl}benzoate
- 2-{[1-(4-Nitrophenyl)ethoxy]carbonyl}benzoate
- 2-{[1-(4-Methylphenyl)ethoxy]carbonyl}benzoate
Uniqueness
2-{[1-(4-Fluorophenyl)ethoxy]carbonyl}benzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making them valuable in drug design and other applications.
Eigenschaften
CAS-Nummer |
92455-22-6 |
|---|---|
Molekularformel |
C16H12FO4- |
Molekulargewicht |
287.26 g/mol |
IUPAC-Name |
2-[1-(4-fluorophenyl)ethoxycarbonyl]benzoate |
InChI |
InChI=1S/C16H13FO4/c1-10(11-6-8-12(17)9-7-11)21-16(20)14-5-3-2-4-13(14)15(18)19/h2-10H,1H3,(H,18,19)/p-1 |
InChI-Schlüssel |
OQCIRWXPOJVOLM-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C1=CC=C(C=C1)F)OC(=O)C2=CC=CC=C2C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


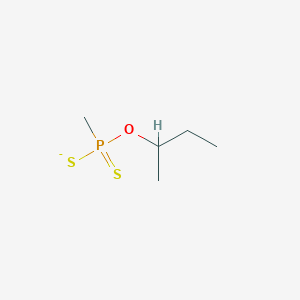
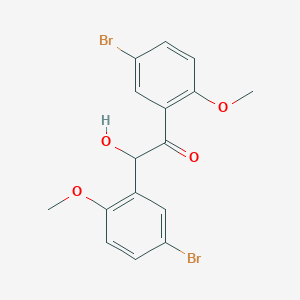


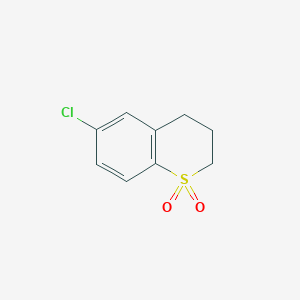
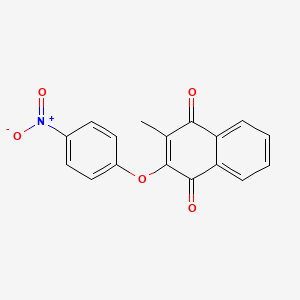



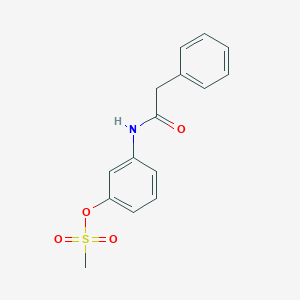

![3-(4-Methylphenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14348911.png)
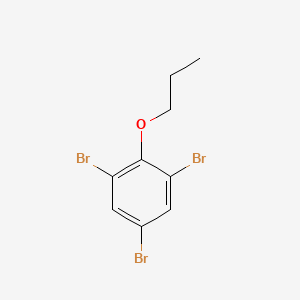
![5-[2-(4-Formylphenyl)hydrazinylidene]-2-imino-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B14348915.png)
